molecular formula C23H27NO9 B12047728 Morphine-D3 6ss-D-Glucuronide; ss-D-Glucopyranosiduronic acid, (5a,6a)-7,8-didehydro-4,5-epoxy-3-hydroxy-17-(methyl-d3)morphinan-6-yl (9CI); (5a,6a)-7,8-Didehydro-4,5-epoxy-3-hydroxy-17-methyl-d3-morphinan-6-yl ss-D-Glucopyranosiduronic Acid; Morphine-d3 6-O-Glucuronide; Morphine-d3 6-Glucuronide; Morphine-d3 Glucuronide

Morphine-D3 6ss-D-Glucuronide; ss-D-Glucopyranosiduronic acid, (5a,6a)-7,8-didehydro-4,5-epoxy-3-hydroxy-17-(methyl-d3)morphinan-6-yl (9CI); (5a,6a)-7,8-Didehydro-4,5-epoxy-3-hydroxy-17-methyl-d3-morphinan-6-yl ss-D-Glucopyranosiduronic Acid; Morphine-d3 6-O-Glucuronide; Morphine-d3 6-Glucuronide; Morphine-d3 Glucuronide

Cat. No.: B12047728
M. Wt: 464.5 g/mol
InChI Key: GNJCUHZOSOYIEC-YTLCJKNCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of morphine-6-beta-D-glucuronide-D3 involves the glucuronidation of morphine. This process is catalyzed by uridine 5’-diphospho-glucuronosyltransferases (UGTs), which facilitate the addition of a glucuronide moiety to the C6 position of morphine . The reaction typically occurs in the presence of uridine diphosphate glucuronic acid (UDPGA) as the glucuronide donor .

Industrial Production Methods

Industrial production of morphine-6-beta-D-glucuronide-D3 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified and formulated into a solution with methanol and water for use as a certified reference material .

Chemical Reactions Analysis

Types of Reactions

Morphine-6-beta-D-glucuronide-D3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the glucuronide moiety or the morphine backbone.

    Substitution: Substitution reactions can occur at the glucuronide moiety or the morphine structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of morphine-6-beta-D-glucuronide derivatives with altered functional groups .

Biological Activity

Morphine-D3 6-O-glucuronide (M6G) is a significant metabolite of morphine, primarily formed through the action of uridine 5′-diphospho-glucuronosyltransferases (UGTs). This compound has garnered attention due to its potent analgesic properties and distinct biological activities compared to its parent compound, morphine, and its other metabolite, morphine-3-glucuronide (M3G).

Metabolism and Pharmacokinetics

Morphine is metabolized mainly in the liver via glucuronidation, resulting in two primary metabolites: M6G and M3G. The enzymatic conversion is predominantly facilitated by UGT2B7 and UGT2B4, which attach glucuronic acid to the C6 hydroxyl group of morphine, producing M6G. In contrast, M3G is formed by glucuronidation at the C3 position. The pharmacokinetics of these metabolites differ significantly:

Metabolite Formation Biological Activity Half-Life
MorphineParent drugAnalgesic2-3 hours
Morphine-6-Glucuronide (M6G)C6 position glucuronidationPotent analgesic2-4 hours
Morphine-3-Glucuronide (M3G)C3 position glucuronidationNeuroexcitatory, antagonistic effects on analgesiaVariable

M6G exhibits a half-life similar to that of morphine, but it is significantly more potent as an analgesic. Studies have confirmed that M6G can provide effective pain relief in various clinical settings, including palliative care for terminally ill patients .

Analgesic Properties

The analgesic efficacy of M6G has been well-documented in both animal models and human studies. M6G binds to the mu-opioid receptor (MOR), similar to morphine, but with a higher affinity. This binding results in enhanced antinociceptive effects without the severe side effects often associated with morphine. For instance:

  • In clinical trials involving cancer patients, M6G was shown to produce significant pain relief with fewer adverse effects compared to morphine .
  • Animal studies indicate that M6G provides effective pain management in models of acute and chronic pain .

Neuroexcitatory Effects of M3G

Conversely, M3G has been associated with neuroexcitatory effects rather than analgesia. It has been reported to induce hyperalgesia and allodynia in animal studies, which may counteract the analgesic effects of morphine when co-administered . This antagonistic property highlights the importance of understanding the balance between these metabolites when considering morphine dosing.

Clinical Implications

The differential biological activities of M6G and M3G underscore the necessity for careful consideration in clinical practice:

  • Pain Management : The use of M6G can be particularly beneficial for patients who experience inadequate pain relief from morphine alone or those who suffer from significant side effects due to M3G accumulation.
  • Renal Impairment : In patients with renal impairment, both M3G and M6G can accumulate, potentially leading to increased side effects or toxicity. Clinicians must monitor these patients closely and adjust dosages accordingly .

Case Studies

Several case studies illustrate the practical applications of understanding these metabolites:

  • Palliative Care : A study involving terminally ill patients showed that those treated with M6G experienced better pain control and fewer side effects than those receiving standard morphine therapy .
  • Chronic Pain Management : In patients with chronic non-cancer pain, switching from morphine to a regimen including M6G resulted in improved pain scores and reduced instances of neuroexcitatory symptoms associated with high levels of M3G .

Properties

Molecular Formula

C23H27NO9

Molecular Weight

464.5 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(4R,4aR,7S,7aR,12bS)-9-hydroxy-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C23H27NO9/c1-24-7-6-23-10-3-5-13(31-22-17(28)15(26)16(27)19(33-22)21(29)30)20(23)32-18-12(25)4-2-9(14(18)23)8-11(10)24/h2-5,10-11,13,15-17,19-20,22,25-28H,6-8H2,1H3,(H,29,30)/t10-,11+,13-,15-,16-,17+,19-,20-,22+,23-/m0/s1/i1D3

InChI Key

GNJCUHZOSOYIEC-YTLCJKNCSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)OC6C(C(C(C(O6)C(=O)O)O)O)O

Origin of Product

United States

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